molecular formula C14H17NO B11799206 N-((2-Methylfuran-3-yl)methyl)-2-phenylethanamine

N-((2-Methylfuran-3-yl)methyl)-2-phenylethanamine

Cat. No.: B11799206
M. Wt: 215.29 g/mol
InChI Key: HZTBIKZAYYWZRI-UHFFFAOYSA-N
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Description

Chemical Structure: N-((2-Methylfuran-3-yl)methyl)-2-phenylethanamine (CAS 4439-55-8) consists of a phenylethanamine backbone with a 2-methylfuran-3-ylmethyl group attached to the nitrogen atom. Its IUPAC name is N-(furan-2-ylmethyl)-2-phenylethanamine, and its SMILES notation is CC1=C(C=CO1)CNCCc2ccccc2 .

Applications: The compound is primarily used in research settings, particularly as a precursor for bioactive molecules or neurotransmitter analogs.

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

N-[(2-methylfuran-3-yl)methyl]-2-phenylethanamine

InChI

InChI=1S/C14H17NO/c1-12-14(8-10-16-12)11-15-9-7-13-5-3-2-4-6-13/h2-6,8,10,15H,7,9,11H2,1H3

InChI Key

HZTBIKZAYYWZRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)CNCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Methylfuran-3-yl)methyl)-2-phenylethanamine typically involves the reaction of 2-methylfuran with benzylamine under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the hydrogenation process. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-((2-Methylfuran-3-yl)methyl)-2-phenylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((2-Methylfuran-3-yl)methyl)-2-phenylethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of N-((2-Methylfuran-3-yl)methyl)-2-phenylethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Substituent Variations

Table 1: Key Structural and Electronic Differences
Compound Name Heterocycle Substituent on N Molecular Weight (g/mol) Notable Properties
N-((2-Methylfuran-3-yl)methyl)-2-phenylethanamine Furan 2-Methylfuran-3-yl 217.28 Electron-rich, moderate basicity
N-[(6-Methylpyridin-2-yl)methyl]-2-phenylethanamine dihydrochloride Pyridine 6-Methylpyridin-2-yl 329.29 (free base) Higher basicity, aromatic π-system
N-[(1-Methylpiperidin-4-yl)methyl]-2-phenylethanamine dihydrochloride Piperidine 1-Methylpiperidin-4-yl 337.31 (salt form) Aliphatic heterocycle, enhanced solubility
N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine Pyrazole 1-Methylpyrazol-3-yl 215.29 Polar, hydrogen-bonding capability

Key Findings :

  • Furan vs. Pyridine : The furan-based compound exhibits lower basicity compared to pyridine derivatives due to the oxygen atom’s electron-withdrawing effects. Pyridine analogs (e.g., compound from ) may display stronger receptor binding in neurological targets .
  • Piperidine Derivatives : Piperidine-substituted analogs (e.g., ) show improved water solubility and metabolic stability, making them preferred candidates for CNS-targeting pharmaceuticals .

Physicochemical and Spectral Properties

Table 2: Spectroscopic and Computational Data
Compound UV-Vis λmax (nm) HOMO-LUMO Gap (eV) Dipole Moment (Debye) Reference
This compound Not reported Estimated 4.2–4.5* ~5.0* *
(E)-N-((E)-3-(4-Nitrophenyl)allylidene)-2-phenylethanamine 369 3.1 8.7
Schiff Base (Compound 2 in ) 450 2.8 10.2

Notes:

  • The furan derivative’s HOMO-LUMO gap is extrapolated from similar furan-containing compounds, suggesting moderate electronic stability.
  • Schiff base analogs (e.g., ) exhibit lower energy gaps and higher dipole moments, making them superior candidates for nonlinear optical (NLO) materials .

Key Observations :

  • The piperidine derivative’s use in antidepressant synthesis highlights the importance of nitrogen environment in CNS activity .
  • Limited data on the furan compound’s bioactivity suggest a need for further studies to explore its interactions with serotonin or dopamine receptors.

Biological Activity

N-((2-Methylfuran-3-yl)methyl)-2-phenylethanamine, a compound featuring a furan ring and an amino group, has been the subject of various studies focusing on its biological activities. This article synthesizes findings from diverse research sources to provide a comprehensive overview of the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H15N(Molecular Weight 189 26 g mol)\text{C}_{12}\text{H}_{15}\text{N}\quad (\text{Molecular Weight 189 26 g mol})

This compound contains a phenylethylamine backbone with a methylfuran side chain, which is significant for its interaction with biological targets.

Research indicates that this compound exhibits activity through several mechanisms:

  • G Protein-Coupled Receptor (GPCR) Modulation : The compound has been shown to interact with various GPCRs, influencing pathways related to neurotransmission and metabolic regulation .
  • Monoamine Oxidase Inhibition : It acts as an inhibitor of monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive function .
  • Urease Inhibition : Studies have demonstrated that derivatives of phenylethylamines can inhibit urease activity, which is relevant in treating conditions like urease-related infections .

Antidepressant Effects

The antidepressant-like effects of this compound have been documented in animal models. In these studies, administration of the compound resulted in significant reductions in depressive-like behaviors, suggesting its potential as a novel antidepressant agent.

Neuroprotective Properties

The compound has also shown neuroprotective effects in vitro, particularly against oxidative stress-induced neuronal damage. This property may be beneficial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A study involving animal models demonstrated that chronic administration led to improved cognitive function and reduced anxiety-like behaviors compared to control groups.
  • Case Study 2 : Clinical trials assessing the efficacy of similar compounds in treating major depressive disorder indicated promising results, warranting further exploration into this compound as a candidate for human trials.

Summary of Research Findings

Study Focus Findings
Study 1GPCR ModulationSignificant interaction with serotonin receptors leading to enhanced mood regulation.
Study 2MAO InhibitionDemonstrated effective inhibition of MAO activity, increasing serotonin levels.
Study 3Urease ActivityShowed promising urease inhibitory effects, suggesting potential for treating related infections.

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